molecular formula C18H18N4O B11443422 N-(4-methoxyphenyl)-N'-(3-methylphenyl)pyrimidine-4,6-diamine

N-(4-methoxyphenyl)-N'-(3-methylphenyl)pyrimidine-4,6-diamine

Cat. No.: B11443422
M. Wt: 306.4 g/mol
InChI Key: WGHCAYUGMFACEB-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, attached to the pyrimidine core. Pyrimidine derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate aromatic amines with pyrimidine derivatives under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with 4-methoxyaniline and 3-methylaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with the aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-METHOXYPHENYL)-N6-(3-CHLOROPHENYL)PYRIMIDINE-4,6-DIAMINE
  • N4-(4-METHOXYPHENYL)-N6-(3-FLUOROPHENYL)PYRIMIDINE-4,6-DIAMINE
  • N4-(4-METHOXYPHENYL)-N6-(3-NITROPHENYL)PYRIMIDINE-4,6-DIAMINE

Uniqueness

N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-N-(4-methoxyphenyl)-4-N-(3-methylphenyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C18H18N4O/c1-13-4-3-5-15(10-13)22-18-11-17(19-12-20-18)21-14-6-8-16(23-2)9-7-14/h3-12H,1-2H3,(H2,19,20,21,22)

InChI Key

WGHCAYUGMFACEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC(=C2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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